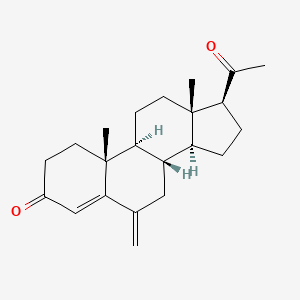

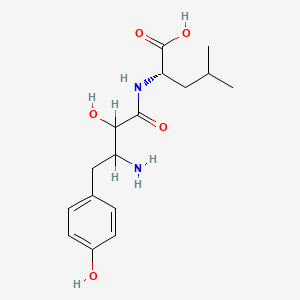

6-Methylene-4-pregnene-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylene-4-pregnene-3,20-dione has reproductive effect.

Applications De Recherche Scientifique

Inhibition of Prostatic Enzymes

6-Methylene-4-pregnene-3,20-dione has been studied for its inhibitory activity on Δ4-3-ketosteroid 5α-reductase, an enzyme linked to prostatic cancer. Research by Petrow et al. (1981) found that derivatives of 6-methylene-4-pregnen-3-one, particularly 17-acetoxy-6-methylene-4-pregnene-3,20-dione (AMPD), showed maximum inhibitory activity and led to irreversible inactivation of this enzyme in the presence of NADPH. This inactivation was not due to metabolic product formation or superoxide via a cytochrome P-450/NADPH pathway, indicating a direct interaction between AMPD and the enzyme (Petrow et al., 1981).

Structural Analysis and Synthesis

The X-ray structure analysis of steroids related to 6-Methylene-4-pregnene-3,20-dione, such as 4-Pregnen-11α-ol-3,20-dione, provides valuable insights into the conformation and bonding of these compounds. Gupta et al. (1994) determined that this compound crystallizes in the orthorhombic space group, with its rings adopting specific conformations and being held together by hydrogen bonds (Gupta et al., 1994).

In terms of synthesis, Kieslich et al. (1971) explored the microbiological oxidation of derivatives of 4-pregnene-3,20-dione, resulting in compounds like 11β,21-dihydroxy-6α,16α-dimethyl-1,4-pregnadiene-3,20-dione. This approach provides an alternative to more challenging chemical methods for obtaining steroidal derivatives (Kieslich et al., 1971).

Enzymatic Transformations and Steroid Metabolism

The enzymatic transformation and metabolism of steroids, including those related to 6-Methylene-4-pregnene-3,20-dione, have been extensively studied. For instance, Hayano et al. (1954) investigated the steroid metabolic activity in ovarian tissue, leading to the identification of various hydroxylated steroids following incubation with beef corpus luteum homogenates (Hayano et al., 1954).

Impact on Cortisol Production

The influence of derivatives of 6-methylene-4-pregnene-3,20-dione on cortisol production has been studied by Robertson et al. (1989). They found that certain antiprostatic steroids, including 6-methylene-4-pregnene-3,20-dione, affected cortisol output by guinea-pig adrenal cells, either stimulating or inhibiting the production depending on the specific compound (Robertson et al., 1989).

Propriétés

Numéro CAS |

19457-57-9 |

|---|---|

Nom du produit |

6-Methylene-4-pregnene-3,20-dione |

Formule moléculaire |

C22H30O2 |

Poids moléculaire |

326.5 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6-methylidene-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12,16-19H,1,5-11H2,2-4H3/t16-,17+,18-,19-,21+,22+/m0/s1 |

Clé InChI |

BKWJSCFKITXBBM-NTNOATJHSA-N |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

6-methylene-4-pregnene-3,20-dione 6-methylenepregn-4-ene-3,20-dione 6-methyleneprogesterone LY 207320 LY-207320 LY207320 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)

![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)